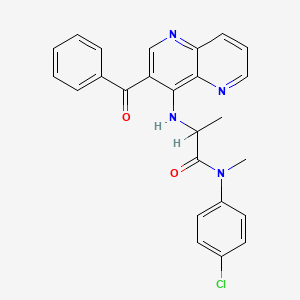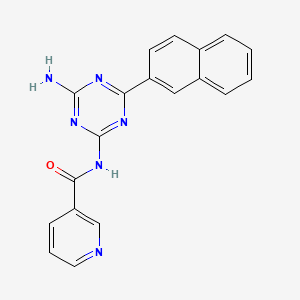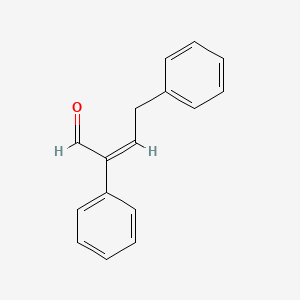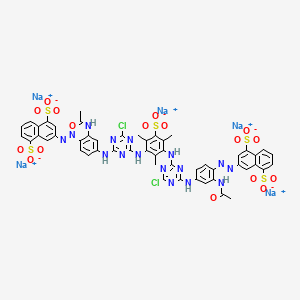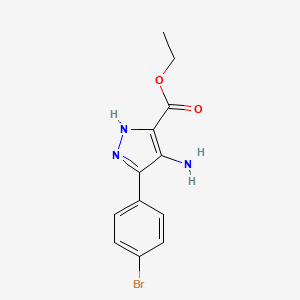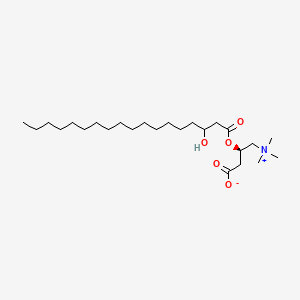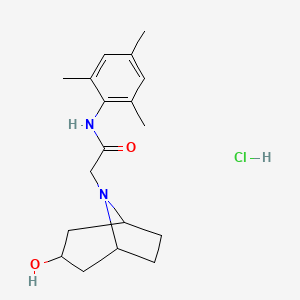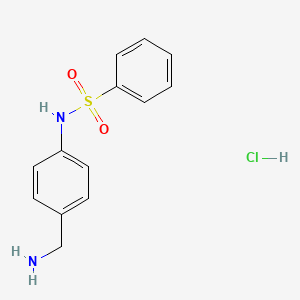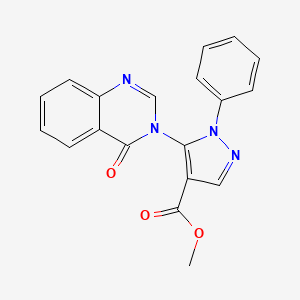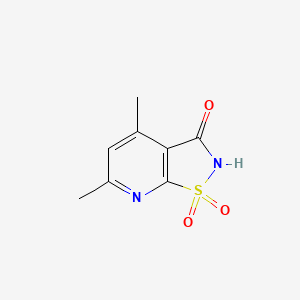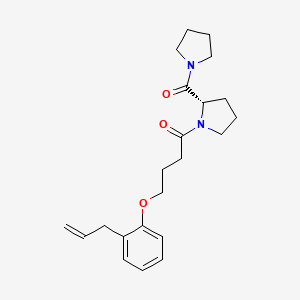
(+-)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine is a chemical compound that belongs to the class of dibenzoxepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps include:
Formation of the dibenzoxepin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethanamine side chain: This step often involves nucleophilic substitution reactions.
N,N-Dimethylation: This can be done using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxepin derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the ethanamine side chain or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepin derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Researchers may study the biological activities of the compound, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Therapeutic potential: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Chemical intermediates: The compound can serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine would depend on its specific biological target. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxepin derivatives: Other compounds in this class may have similar structures but different substituents.
Tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.
Uniqueness
(±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine is unique due to its specific combination of the dibenzoxepin ring and the N,N-dimethylethanamine side chain, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
86640-20-2 |
|---|---|
Molecular Formula |
C22H25NO5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(6,11-dihydrobenzo[c][1]benzoxepin-6-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21NO.C4H4O4/c1-19(2)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)20-18;5-3(6)1-2-4(7)8/h3-10,18H,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GJOPBNTZYNJTKU-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCC1C2=CC=CC=C2CC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC1C2=CC=CC=C2CC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



